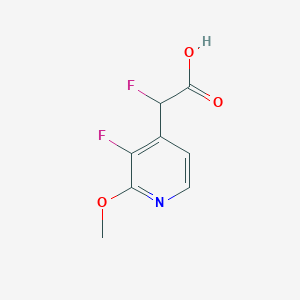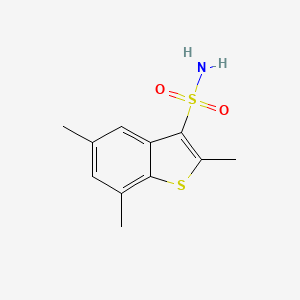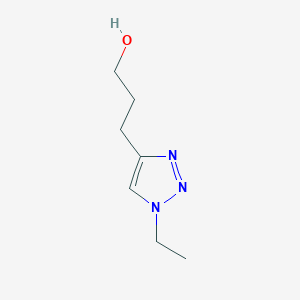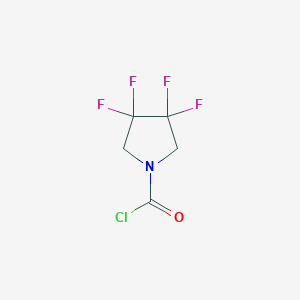
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid is an organic compound that features a pyridine ring substituted with fluorine and methoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Fluorine and Methoxy Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), while methoxylation can be done using methanol in the presence of a base.
Acetic Acid Substitution: The final step involves introducing the acetic acid moiety, which can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for understanding how fluorine atoms influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
Comparison
Compared to similar compounds, 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-5(9)4(2-3-11-7)6(10)8(12)13/h2-3,6H,1H3,(H,12,13) |
InChI Key |
XCWCOWSRFMMZEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1F)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)

![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)




